[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl](3-methoxypropyl)amine
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Overview
Description
(1-ethyl-4-methyl-1H-pyrazol-5-yl)methylamine is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-ethyl-4-methyl-1H-pyrazol-5-yl)methylamine typically involves the reaction of 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde with 3-methoxypropylamine under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(1-ethyl-4-methyl-1H-pyrazol-5-yl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
(1-ethyl-4-methyl-1H-pyrazol-5-yl)methylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of (1-ethyl-4-methyl-1H-pyrazol-5-yl)methylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-3-methyl-1H-pyrazol-5-ylamine
- 1-ethyl-4-methyl-1H-pyrazol-3-ylamine
- 1-ethyl-5-methyl-1H-pyrazol-4-ylamine
Uniqueness
(1-ethyl-4-methyl-1H-pyrazol-5-yl)methylamine is unique due to the presence of both the pyrazole ring and the 3-methoxypropylamine moiety. This combination imparts specific chemical and biological properties that are not observed in other similar compounds. The methoxy group can enhance the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic and research applications.
Properties
Molecular Formula |
C11H21N3O |
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Molecular Weight |
211.30 g/mol |
IUPAC Name |
N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-3-methoxypropan-1-amine |
InChI |
InChI=1S/C11H21N3O/c1-4-14-11(10(2)8-13-14)9-12-6-5-7-15-3/h8,12H,4-7,9H2,1-3H3 |
InChI Key |
GUMATQSQWKLJGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)C)CNCCCOC |
Origin of Product |
United States |
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